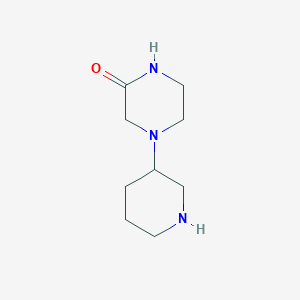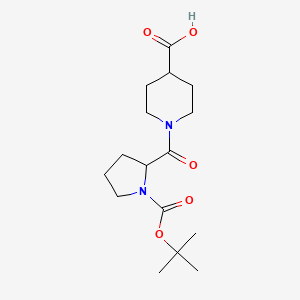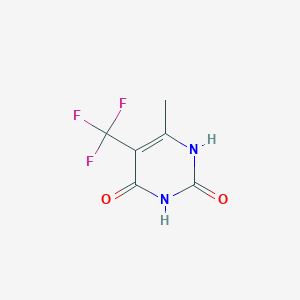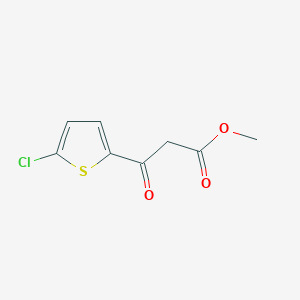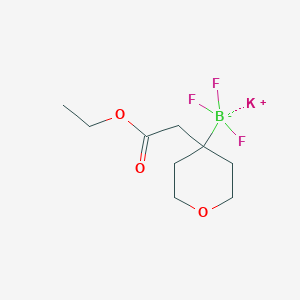
3-(Hexyloxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a propane chain, which is further substituted with a hexyloxy group (-O-C6H13). This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hexyloxy)propane-1-sulfonyl chloride can be synthesized through the reaction of 3-(hexyloxy)propanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction is as follows:
3-(Hexyloxy)propanol+Chlorosulfonic acid→3-(Hexyloxy)propane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. These reactions are carried out in suitable solvents, such as dichloromethane or chloroform, to facilitate the reaction and improve yield. The reaction mixture is typically cooled to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonylureas: Formed by the reaction with ureas.
Scientific Research Applications
3-(Hexyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride with a methyl group instead of a hexyloxy group.
Tosyl chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.
Ethanesulfonyl chloride: Similar structure but with an ethyl group instead of a hexyloxy group.
Uniqueness
3-(Hexyloxy)propane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-hexoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-7-13-8-6-9-14(10,11)12/h2-9H2,1H3 |
InChI Key |
ICDGFRIGFYWZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


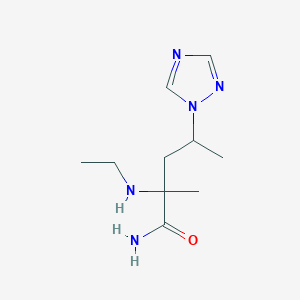
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

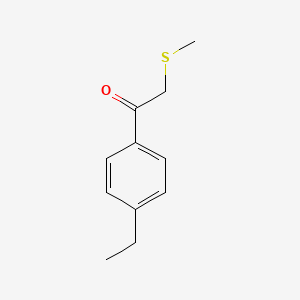

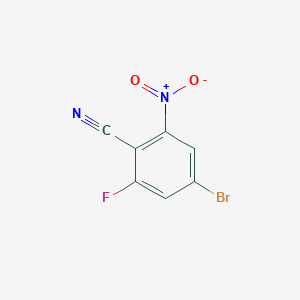
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)

